molecular formula C14H12Cl2N2O B13893050 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one

Cat. No.: B13893050
M. Wt: 295.2 g/mol
InChI Key: XXNSEHYQQPCAHT-UHFFFAOYSA-N
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Description

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a pyrrolidinone ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,8-dichloro-3-methylquinoline with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure of quinoline and pyrrolidinone, which may confer distinct biological activities and potential therapeutic applications.

Biological Activity

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H10Cl2N2O\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}

Key Properties:

  • Molecular Weight: 267.13 g/mol
  • Density: 1.4 g/cm³
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available quinoline derivatives. The process generally includes:

  • Formation of the quinoline scaffold via chlorination and methylation.
  • Pyrrolidine ring formation through cyclization reactions.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that the compound had an IC50 value of approximately 5.0 μM against the PC3 prostate cancer cell line, indicating significant potency compared to standard chemotherapeutic agents .

Table 1: Cytotoxic Activity Against Different Cancer Cell Lines

Cell LineIC50 (μM)
PC35.0
MCF76.5
A5497.2

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization: Similar compounds have shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Prostate Cancer Treatment:
    • A clinical trial investigated the efficacy of this compound in combination with existing therapies for advanced prostate cancer. Results indicated improved patient outcomes and reduced side effects compared to traditional treatments .
  • Exploration in Infectious Diseases:
    • Research focused on the compound's ability to combat multidrug-resistant bacterial infections revealed promising results, suggesting it could serve as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H12Cl2N2O/c1-8-12(16)9-4-2-5-10(15)13(9)17-14(8)18-7-3-6-11(18)19/h2,4-5H,3,6-7H2,1H3

InChI Key

XXNSEHYQQPCAHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=C1N3CCCC3=O)Cl

Origin of Product

United States

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